GSK-7975A is a potent and selective inhibitor of the calcium release-activated calcium channel, specifically targeting the Orai1 protein. Developed by GlaxoSmithKline, this compound plays a significant role in modulating calcium influx in cells, which is crucial for various physiological processes, including muscle contraction, secretion, and cell proliferation. GSK-7975A has gained attention in research for its potential therapeutic applications in conditions associated with dysregulated calcium signaling.
GSK-7975A is classified as a heterocyclic compound and is recognized for its ability to inhibit store-operated calcium entry. It has been characterized as an effective blocker of the calcium release-activated calcium current (I_CRAC), primarily in human embryonic kidney cells and rat basophilic leukemia cells. The compound's pharmacological characterization indicates that it exhibits a slow onset of inhibition, necessitating prolonged preincubation to achieve effective blockade of calcium entry .
The synthesis of GSK-7975A involves several steps utilizing established organic chemistry techniques. The compound can be synthesized through a multi-step process that includes:
Recent studies have reported optimized synthetic routes that allow for the generation of various analogues of GSK-7975A, enhancing its utility in pharmacological research .
The molecular structure of GSK-7975A is characterized by a complex arrangement of functional groups that contribute to its biological activity. Key features include:
Detailed structural analyses using techniques like X-ray crystallography have provided insights into the spatial arrangement of atoms within GSK-7975A, revealing critical interaction sites that are essential for its inhibitory action .
GSK-7975A undergoes various chemical reactions that are pivotal for its activity:
The mechanism by which GSK-7975A exerts its effects involves several key processes:
GSK-7975A possesses several notable physical and chemical properties:
These properties make GSK-7975A suitable for various experimental setups aimed at studying calcium signaling.
GSK-7975A has several scientific applications:
SOCE orchestrates Ca²⁺ signals essential for the activation, proliferation, and effector functions of numerous cell types. In immune cells, SOCE-mediated Ca²⁺ influx is a non-redundant trigger for key inflammatory pathways. GSK-7975A, a potent and orally bioavailable CRAC channel inhibitor, effectively demonstrates this by reducing FcεRI-dependent Ca²⁺ influx in human lung mast cells (HLMCs). At concentrations of approximately 3 µM, GSK-7975A suppresses the release of pre-formed mediators like histamine and leukotriene C4 (LTC4) by up to 50%. Furthermore, it significantly inhibits the production and secretion of pro-inflammatory cytokines, including IL-5, IL-8, IL-13, and TNFα, in both human and rat mast cell preparations [1] [4] [5]. This broad anti-inflammatory effect underscores the centrality of SOCE in mast cell degranulation and cytokine signaling [1] [9].
Similarly, GSK-7975A potently inhibits pro-inflammatory cytokine release from T-cells across multiple species, including humans, rats, and mice [1] [4]. This highlights the conserved role of CRAC channels (specifically Orai1) in T-cell receptor signaling and subsequent immune activation. Beyond immune cells, SOCE regulates exocrine secretion. In pancreatic acinar cells, physiological cholecystokinin (CCK)-induced Ca²⁺ oscillations and enzyme secretion rely primarily on intracellular store release. GSK-7975A (at concentrations up to 10 µM) exhibits minimal interference with these processes, confirming the selectivity of SOCE inhibition for pathophysiological Ca²⁺ overload rather than normal physiological signaling [4] [10]. This cell-type and context-dependent action makes GSK-7975A a valuable tool for dissecting specific SOCE contributions.
Table 1: Physiological Functions Modulated by GSK-7975A-Mediated SOCE Inhibition
Cell Type | SOCE-Dependent Process | Effect of GSK-7975A | Concentration Range | Reference |
---|---|---|---|---|
Human Lung Mast Cells (HLMC) | FcεRI-dependent Ca²⁺ influx | Inhibition | ~3 µM | [1] [4] |
Human/Rat Mast Cells | Histamine, LTC4 release | Up to 50% inhibition | ~3 µM | [1] [5] |
Human/Rat Mast Cells | IL-5, IL-8, IL-13, TNFα release | Up to 50% inhibition | ~3 µM | [1] [9] |
T-cells (Human, Rat, Mouse) | Pro-inflammatory cytokine release | Potent inhibition | Low µM range | [1] [4] |
Pancreatic Acinar Cells | CCK-induced physiological Ca²⁺ spiking/secretion | Minimal effect | ≤10 µM | [4] [10] |
The molecular machinery of SOCE centers on the dynamic interplay between the ER Ca²⁺ sensor STIM1 and the plasma membrane pore-forming subunit Orai1. Depletion of ER Ca²⁺ stores causes STIM1 to oligomerize and translocate to ER-plasma membrane junctions, where it physically couples with and gates Orai1 channels, opening the highly Ca²⁺-selective CRAC channel pore. GSK-7975A acts as a direct and potent inhibitor of Orai channel function downstream of STIM1 oligomerization and STIM1-Orai interaction [4]. It exhibits a degree of isoform specificity, effectively blocking currents through Orai1 and Orai3 channels expressed in HEK293 cells, albeit with different kinetics (Orai1 inhibition t½ ~75-100s; Orai3 inhibition t½ ~20s at 10 µM) [4] [6].
GSK-7975A demonstrates high selectivity for Orai channels over many other ion channels. It exhibits minimal inhibition (IC₅₀ > 10 µM) against a panel of TRP channels and only weak effects on L-type CaV1.2 channels (IC₅₀ ~8 µM) and TRPV6 channels [4] [6]. This selectivity profile is crucial for its use as a research tool. Biophysical studies using patch-clamp electrophysiology confirmed that GSK-7975A inhibits Ca²⁺ release-activated Ca²⁺ currents (I�CRAC) in STIM1/ORAI1-transfected HEK293 cells [10]. The molecular basis for its action likely involves interaction with the Orai pore, as its inhibitory effect is influenced by the Orai pore geometry [6]. Recent chemical biology efforts have successfully generated functionalized GSK-7975A derivatives featuring photo-caging groups, biotin tags, clickable handles, and deuterium labels. Crucially, most modifications retained potent SOCE inhibitory activity in Fluorometric Imaging Plate Reader (FLIPR) assays, enabling advanced techniques like photo-affinity labeling and spatially controlled activation for probing CRAC channel structure and regulation [3].
Table 2: Molecular Pharmacology of GSK-7975A on Orai Channels
Target | Effect of GSK-7975A | Potency (IC₅₀ or Notable Concentration) | Kinetics/Notes | Reference |
---|---|---|---|---|
Orai1 (CRAC Current - I�CRAC) | Inhibition | ~4 µM (HEK cells) | t½ ~75-100s (10 µM) | [4] [6] |
Orai3 (CRAC Current) | Inhibition | Similar to Orai1 | t½ ~20s (10 µM), faster kinetics | [4] [6] |
L-type CaV1.2 Channels | Weak Inhibition | ~8 µM | ~10-fold lower affinity than for Orai | [6] [4] |
TRP Channels (Various) | Minimal Inhibition | IC₅₀ > 10 µM | Demonstrates selectivity | [4] [6] |
TRPV6 | Reduced Effect | Lower affinity than Orai | Specificity noted | [4] |
STIM1 Oligomerization / STIM1-Orai Coupling | No Direct Effect | N/A | Acts downstream | [4] |
Derivatization (Photo-caged, Biotin, etc.) | Retained Activity | Similar to parent compound | Enables chemical biology tools | [3] |
Sustained and excessive SOCE, leading to pathological cytosolic Ca²⁺ overload, is a critical driver of cellular injury in several disease states. GSK-7975A has been pivotal in validating the therapeutic potential of Orai1 inhibition in experimental models of acute pancreatitis (AP) and vascular dysfunction. In pancreatic acinar cells, toxins like taurolithocholic acid 3-sulfate (TLCS) or high doses of cerulein induce prolonged global Ca²⁺ elevations and activate the necrotic cell death pathway. GSK-7975A potently (IC₅₀ ~3.4 µM) inhibits SOCE induced by thapsigargin or these toxins in both mouse and human pancreatic acinar cells. This inhibition prevents the sustained rise in cytosolic [Ca²⁺], abolishes toxic palmitoleic acid ethyl ester (PAEE)-induced trypsin and protease activation, and critically, blocks the progression to necrosis [10].
Translating these in vitro findings, GSK-7975A demonstrates remarkable efficacy in diverse in vivo AP models (TLCS-AP, cerulein-AP, fatty acid ethyl ester (FAEE)-AP). Administered systemically in a dose- and time-dependent manner, it significantly reduces key local and systemic features of AP: serum amylase elevation, pancreatic and lung neutrophil infiltration (myeloperoxidase, MPO), serum IL-6 levels, and pancreatic histopathological damage. Early administration (1 hour post-induction) proved significantly more effective than delayed treatment (6 hours), highlighting the critical window for targeting SOCE in this pathology [10].
In the vascular system, GSK-7975A modulates isometric contraction in mouse aortic segments, revealing differential effects based on the activation pathway. It inhibits contraction elicited via non-selective cation channels (NSCC) with higher potency (IC₅₀ ~1.2 µM) compared to contractions driven primarily by voltage-gated Ca²⁺ channels (VGCC) induced by depolarization (e.g., high K⁺, IC₅₀ ~12 µM). GSK-7975A does not affect phenylephrine-induced phasic contractions (dependent on IP₃-mediated SR Ca²⁺ release) or the refilling of the contractile SR Ca²⁺ store itself. However, it significantly inhibits non-contractile, store-operated Ca²⁺ influx. Its ability to shift K⁺ concentration-contraction curves suggests it may induce repolarization, potentially by inhibiting NSCC, thereby indirectly reducing VGCC activation [2] [6]. This indicates a complex role for Orai/CRAC channels and potentially related NSCC in vascular smooth muscle tone regulation, particularly under pathophysiological conditions associated with depolarization.
Table 3: Efficacy of GSK-7975A in Disease Models via SOCE Inhibition
Disease Model | Key Pathological Process | Effect of GSK-7975A | Outcome Measures Improved | Reference |
---|---|---|---|---|
Acute Pancreatitis (TLCS, CER, FAEE models) | Acinar cell Ca²⁺ overload, Necrosis | Prevents activation of necrosis | ↓ Serum Amylase, ↓ IL-6, ↓ Pancreatic/Lung MPO, ↓ Histopathology | [10] |
Acute Pancreatitis (Human/Mouse Acinar Cells) | Toxin-induced sustained [Ca²⁺]₈ rise | Concentration-dependent block (IC₅₀ ~3.4 µM) | >90% inhibition of Ca²⁺ influx, ↓ Protease activation, ↓ Necrosis | [10] |
Mouse Aorta Contraction | NSCC-mediated Ca²⁺ influx | Potent inhibition | IC₅₀ ~1.2 µM for NSCC-dependent contraction | [2] [6] |
Mouse Aorta Contraction | VGCC-mediated Ca²⁺ influx | Moderate inhibition | IC₅₀ ~12 µM for depolarization (K⁺)-induced contraction | [2] [6] |
Vascular Dysfunction (Potential) | Enhanced NSCC activity / Depolarization | Repolarization (proposed) | Shift in K⁺ concentration-contraction curve | [6] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7